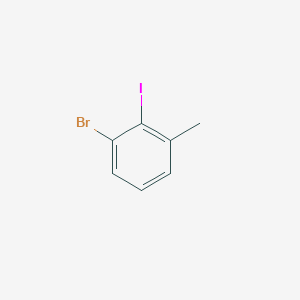

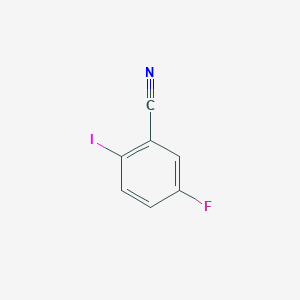

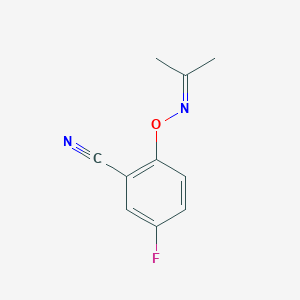

5-Fluoro-2-iodobenzonitrile

Overview

Description

5-Fluoro-2-iodobenzonitrile is a compound that is not directly discussed in the provided papers, but its structural relatives and synthesis methods are well represented. The compound is likely to be of interest due to its potential applications in various fields, including medicinal chemistry and material science, as suggested by the synthesis and study of similar fluorinated benzonitriles and their derivatives.

Synthesis Analysis

The synthesis of related fluorobenzonitrile compounds involves various strategies. For instance, a precursor for PET radioligand [18F]SP203 was synthesized using a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, indicating that halogenated benzonitriles can be functionalized using cross-coupling reactions . Similarly, the synthesis of 4-fluorobenzonitrile was achieved by fluorination of 4-chlorobenzonitrile with potassium fluoride, suggesting that halogen exchange reactions might be applicable for synthesizing 5-fluoro-2-iodobenzonitrile . Additionally, the preparation of 2,4-dibromo-5-fluorobenzonitrile through ammoxidation provides another potential synthetic route for halogenated benzonitriles .

Molecular Structure Analysis

The molecular structure of fluorobenzonitriles and their derivatives has been studied using various spectroscopic and computational methods. For example, the crystal structure of a benzimidazole derivative was elucidated, showing intramolecular hydrogen bonding and intermolecular interactions . The geometrical structure of 5-fluoro-2-methylbenzonitrile was investigated using DFT computational methods, which could be analogous to the structure of 5-fluoro-2-iodobenzonitrile .

Chemical Reactions Analysis

Fluorobenzonitriles can undergo various chemical reactions. The reaction of fluorobenzonitriles with sodium sulfide resulted in the selective substitution of fluorine to yield mercaptobenzonitriles, demonstrating the reactivity of the fluorine atom in these compounds . The attempted cyanation of a diazonium salt derived from a difluorobenzonitrile led to an unexpected substitution reaction, highlighting the complexity of reactions involving fluorinated aromatic nitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzonitriles have been extensively studied. The energetic and structural study of monofluorobenzonitriles provided insights into their thermodynamic properties and electronic effects . The novel fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile exhibited excellent solubilities and high thermal stabilities, suggesting that 5-fluoro-2-iodobenzonitrile may also possess unique physical properties . The vibrational spectra and NLO properties of 5-fluoro-2-methylbenzonitrile were analyzed, which could be relevant for understanding the properties of 5-fluoro-2-iodobenzonitrile .

Scientific Research Applications

Spectroscopic and Non-linear Optics Studies : 5-Fluoro-2-methylbenzonitrile, a related compound, has been studied for its molecular atomic structure, vibrational spectra, and non-linear optics (NLO) properties. These studies include recording FT-IR and FT-Raman spectra and employing density functional HF methods to determine molecular geometry, vibrational frequencies, and bonding features (Kumar & Raman, 2017).

Preparation and Reaction Studies : Research has been conducted on the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 5-Fluoro-2-iodobenzonitrile, and its reactions with various compounds. This includes studying the proton magnetic resonance spectra of resultant derivatives (Wilshire, 1967).

Geometrical Structure Analysis : The equilibrium geometric structure of 5-fluoro-2-methylbenzonitrile has been analyzed using quantum mechanical calculations and Density Functional Theory (DFT). This includes predictions of geometrical parameters, analysis of vibrational spectra, and calculations of NLO properties (Ajaypraveenkumar, Raman, & Sebastian, 2017).

Radiotracer Development for PET Imaging : 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, a similar compound, has been developed as a radiotracer for PET imaging. This research includes developing an automated production method for clinical research (Lim, Labaree, Li, & Huang, 2014).

Electronic and Structural Properties Study : The electronic and structural properties of monofluorobenzonitriles, closely related to 5-Fluoro-2-iodobenzonitrile, have been studied. This includes determining standard molar enthalpies of formation, measuring standard molar enthalpies of vaporization or sublimation, and evaluating electronic properties (Silva, Monte, Rocha, & Cimas, 2012).

Electrochemical Charge Storage Material Research : Fluoro-substituted conjugated polyindole, including compounds like 5-fluoroindole, has been developed for use as charge storage materials. This research focuses on the electrochemical properties and potential application in supercapacitors (Wang et al., 2019).

Safety and Hazards

Future Directions

5-Fluoro-2-iodobenzonitrile is an important intermediate in the synthesis of various drugs used in the pharmaceutical industry . It is used in the synthesis of several anti-cancer drugs, anti-inflammatory agents, and antipsychotics . Therefore, the future directions of this compound could involve its use in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

It’s known that this compound is a halogenated benzonitrile .

Mode of Action

It’s known that this compound participates in the preparation of 4-phenoxy benzamide riboside, a key intermediate formed during the chemical synthesis of 4-phenoxybenzamide adenine dinucleotide .

Biochemical Pathways

It’s known that this compound is used in the synthesis of 5-substituted-3-amino indazoles .

Action Environment

It’s known that this compound should be stored in a dry room at normal temperature .

properties

IUPAC Name |

5-fluoro-2-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMCSVPQIRBNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652932 | |

| Record name | 5-Fluoro-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-iodobenzonitrile | |

CAS RN |

877868-92-3 | |

| Record name | 5-Fluoro-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Cyclopropylsulfanyl)phenyl]acetic acid](/img/structure/B3030119.png)